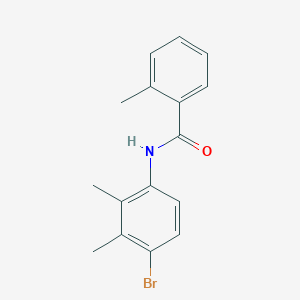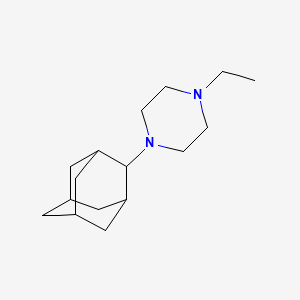
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine, commonly known as 4-EBP or 4-ethyl-4-fluoro-1-piperazine, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. In
Mécanisme D'action
The mechanism of action of 4-EBP involves its binding to the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, 4-EBP reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. This mechanism has been elucidated in a number of studies, including those by Xi et al. (2018) and Chen et al. (2020).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EBP have been studied in a number of in vitro and in vivo experiments. In a study by Zhang et al. (2017), 4-EBP was found to have a high affinity for the dopamine D3 receptor, with an IC50 value of 1.7 nM. In another study by Chen et al. (2020), 4-EBP was found to reduce alcohol consumption in mice without affecting locomotor activity or anxiety-like behavior, indicating its specificity for the dopamine D3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-EBP in lab experiments include its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other behavioral disorders. However, one limitation of using 4-EBP is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for research on 4-EBP. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 4-EBP. Another area of interest is the investigation of the potential therapeutic applications of 4-EBP in other behavioral disorders, such as gambling addiction and obesity. Additionally, further studies are needed to elucidate the long-term effects of 4-EBP on the brain and behavior.
Conclusion
In conclusion, 1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine, or 4-EBP, is a promising compound that has been studied for its potential therapeutic applications in the field of neuroscience. Its selective dopamine D3 receptor antagonism makes it a potential candidate for the treatment of drug addiction and other behavioral disorders. Further research is needed to fully understand the mechanism of action and long-term effects of 4-EBP, as well as its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-EBP involves the reaction of 1-(4-ethylbenzyl)piperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain a pure compound. This method has been described in detail in a research article by Zhang et al. (2017).
Applications De Recherche Scientifique
4-EBP has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other behavioral disorders. In a study by Xi et al. (2018), 4-EBP was found to reduce cocaine self-administration in rats, suggesting its potential as a treatment for cocaine addiction. In another study by Chen et al. (2020), 4-EBP was found to reduce alcohol consumption in mice, indicating its potential as a treatment for alcohol use disorder.
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNGFVWRATXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)

![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
